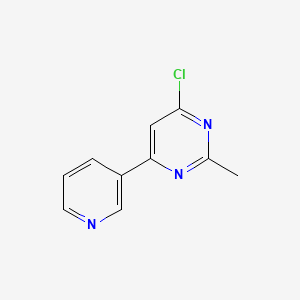

4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine

Vue d'ensemble

Description

4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine is a heterocyclic aromatic compound that contains both pyrimidine and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of chlorine and methyl groups on the pyrimidine ring, along with a pyridinyl substituent, imparts unique chemical properties to this compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine typically involves the reaction of 2,4-dichloropyrimidine with 3-pyridylboronic acid under Suzuki coupling conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF) or toluene. The reaction mixture is heated to reflux for several hours to achieve the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis can also enhance reaction rates and reduce reaction times.

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The pyridine ring can be reduced to a piperidine ring using hydrogenation conditions with a catalyst like palladium on carbon.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide, sodium thiolate, or primary amines in solvents such as ethanol or dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate in aqueous or acidic conditions, or chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium on carbon catalyst in ethanol or methanol.

Major Products Formed

Nucleophilic Substitution: Substituted pyrimidines with various functional groups replacing the chlorine atom.

Oxidation: Carboxylic acids or aldehydes derived from the oxidation of the methyl group.

Reduction: Piperidine derivatives from the reduction of the pyridine ring.

Applications De Recherche Scientifique

Antihypertensive Properties

One of the notable applications of 4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine is its potential as an inhibitor of renin, an enzyme crucial for blood pressure regulation. Studies have shown that compounds with similar structures can effectively inhibit renin activity, suggesting that this compound may also exhibit antihypertensive effects. The incorporation of the pyridine ring enhances its interaction with biological targets, making it a candidate for cardiovascular therapies.

Cancer Research

The compound's structural similarities to other pyrimidine derivatives have led to investigations into its potential as an anticancer agent. Pyrimidine compounds have been known to exhibit various biological activities, including anticancer properties. For instance, similar compounds have been studied for their ability to inhibit c-KIT kinase, which plays a significant role in certain cancers such as gastrointestinal stromal tumors (GIST) and systemic mastocytosis .

Table: Summary of Research Findings on this compound

Mécanisme D'action

The mechanism of action of 4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine in biological systems often involves the inhibition of specific enzymes or receptors. For example, as a kinase inhibitor, it binds to the ATP-binding site of kinases, preventing the phosphorylation of target proteins and thereby disrupting signaling pathways involved in cell proliferation and survival. This makes it a potential candidate for anticancer therapy.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloro-4-methylpyrimidine: Lacks the pyridinyl substituent, making it less versatile in terms of chemical reactivity and applications.

4-Chloro-6-(pyridin-3-yl)pyrimidine: Lacks the methyl group, which can affect its electronic properties and reactivity.

2-Methyl-4-(pyridin-3-yl)pyrimidine: Lacks the chlorine atom, reducing its potential for nucleophilic substitution reactions.

Uniqueness

4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine is unique due to the combination of chlorine, methyl, and pyridinyl groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate for the synthesis of a wide range of biologically active compounds and materials.

Activité Biologique

4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its diverse biological activities. This compound's structure, featuring a chlorinated pyrimidine core and a pyridine substituent, suggests potential interactions with various biological targets, leading to applications in treating cardiovascular diseases, cancer, and infectious diseases.

Chemical Structure and Properties

The molecular formula of this compound is C10H8ClN3. Its structural characteristics include:

- Chlorine atom at the 4-position.

- Methyl group at the 2-position.

- Pyridine ring at the 6-position.

This unique arrangement contributes to its biological activity by enhancing its binding affinity to specific enzymes and receptors.

The biological activity of this compound primarily involves its ability to inhibit enzyme activity. For instance, it has shown potential as an inhibitor of renin, an enzyme crucial in blood pressure regulation. The compound's interaction with renin is facilitated by its structural features, which promote effective binding and inhibition.

Antihypertensive Properties

Research indicates that this compound can significantly inhibit renin activity. In biochemical assays, it demonstrated a high binding affinity for renin, suggesting its potential use in antihypertensive therapies. The inhibition of renin leads to decreased angiotensin II production, subsequently lowering blood pressure.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that similar pyrimidine derivatives can inhibit key signaling pathways involved in tumor growth and proliferation. For example, compounds with structural similarities have been identified as dual inhibitors of HER1/HER2 tyrosine kinases, which are implicated in various cancers .

Antimicrobial Effects

In addition to cardiovascular applications, this compound exhibits antimicrobial activity. Pyrimidine derivatives have been reported to possess antibacterial and antifungal properties, making them candidates for further development as antimicrobial agents .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of this compound is crucial for optimizing its efficacy. The presence of the pyridine ring enhances the compound's lipophilicity and overall biological activity. Variations in substituents on the pyrimidine core can lead to significant changes in potency against specific biological targets.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidine | Similar pyrimidine core with different nitrogen substitution | Antimicrobial properties |

| N-(piperidin-3-yl)-2-amino-pyrimidines | Variants with amino substitutions | Diverse pharmacological activities |

This table highlights some related compounds and their respective activities, emphasizing how slight modifications can influence biological outcomes.

Case Studies

Recent studies have explored the efficacy of this compound in various models:

- Cardiovascular Studies : In vitro assays demonstrated that this compound effectively reduced renin activity by over 50% at concentrations as low as 10 µM.

- Cancer Cell Lines : In cell line studies targeting HER1/HER2 pathways, derivatives showed IC50 values indicating potent inhibition of cell proliferation in both sensitive and resistant cancer cell lines .

- Antimicrobial Testing : Preliminary results from antimicrobial assays indicated that this compound exhibited significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL .

Propriétés

IUPAC Name |

4-chloro-2-methyl-6-pyridin-3-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3/c1-7-13-9(5-10(11)14-7)8-3-2-4-12-6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWXDWMPUBMFQNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.